N-[(2-ethoxyphenyl)methyl]-2H-indazol-6-amine
Description
N-[(2-Ethoxyphenyl)methyl]-2H-indazol-6-amine is a heterocyclic organic compound featuring a 2H-indazole core substituted with an amine group at the 6-position and a (2-ethoxyphenyl)methyl group attached to the indazole nitrogen. The ethoxyphenyl moiety introduces lipophilicity, which may influence pharmacokinetic properties such as membrane permeability and metabolic stability.
Properties
IUPAC Name |
N-[(2-ethoxyphenyl)methyl]-1H-indazol-6-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O/c1-2-20-16-6-4-3-5-13(16)10-17-14-8-7-12-11-18-19-15(12)9-14/h3-9,11,17H,2,10H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCUVTCFPHBACPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1CNC2=CC3=C(C=C2)C=NN3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-ethoxyphenyl)methyl]-2H-indazol-6-amine typically involves the condensation of 2-ethoxybenzylamine with 2H-indazole-6-carboxaldehyde under acidic or basic conditions. The reaction is usually carried out in a suitable solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production of N-[(2-ethoxyphenyl)methyl]-2H-indazol-6-amine may involve similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions, such as temperature, pressure, and catalyst selection, to improve yield and purity. Additionally, industrial methods may incorporate continuous flow reactors and automated systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(2-ethoxyphenyl)methyl]-2H-indazol-6-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or alkylating agents (e.g., methyl iodide) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, reduction may produce amines or alcohols, and substitution reactions can lead to various substituted derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It has been investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is explored for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[(2-ethoxyphenyl)methyl]-2H-indazol-6-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
Structural Analogues and Key Modifications
The table below highlights structural analogues of N-[(2-ethoxyphenyl)methyl]-2H-indazol-6-amine, emphasizing differences in substituents and their implications:
Physicochemical Properties
- Lipophilicity : The ethoxyphenyl group (logP ≈ 2.5) offers moderate lipophilicity compared to chloropyrimidinyl (logP ≈ 1.8) or sulfonamide (logP ≈ 0.5) groups, suggesting balanced membrane permeability and solubility.
- Solubility : Ethoxy-containing compounds may exhibit better aqueous solubility than highly methylated analogues (e.g., N,2,3-trimethyl derivatives in ) due to reduced crystallinity .
Therapeutic Potential and Challenges
- Antitumor Applications : Indazol-6-amine derivatives are frequently explored as kinase inhibitors. The target compound’s ethoxyphenyl group could modulate selectivity for specific kinases (e.g., VEGFR vs. FGFR), though empirical data are needed .
- Metabolic Stability : Ethoxy groups are susceptible to cytochrome P450-mediated O-dealkylation, which may limit bioavailability compared to halogenated derivatives .
Biological Activity
N-[(2-ethoxyphenyl)methyl]-2H-indazol-6-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, as well as insights from recent research findings.
Chemical Structure and Properties
The compound belongs to the indazole class of compounds, characterized by a five-membered ring containing two nitrogen atoms. Its structure is pivotal for its biological activity, influencing interactions with biological targets.
Biological Activities
1. Antimicrobial Activity
Research indicates that N-[(2-ethoxyphenyl)methyl]-2H-indazol-6-amine exhibits antimicrobial properties. It has been tested against various bacterial strains, showing promising results in inhibiting growth. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways, although specific molecular targets remain to be fully elucidated.
2. Anticancer Activity
The compound has been evaluated for its anticancer properties across several human cancer cell lines. Notably, studies have shown that it can inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest:
- Cell Lines Tested :
- K562 (chronic myeloid leukemia)
- A549 (lung cancer)
- PC-3 (prostate cancer)
- Hep-G2 (hepatoma)
In one study, it was found that N-[(2-ethoxyphenyl)methyl]-2H-indazol-6-amine exhibited an IC50 value of approximately 5.15 µM against K562 cells, indicating potent activity compared to normal cells (IC50 = 33.2 µM) . The compound's ability to modulate apoptotic pathways by influencing Bcl-2 family proteins and the p53/MDM2 interaction was also highlighted as a mechanism for its anticancer effects .
3. Anti-inflammatory Activity
The compound has been investigated for its anti-inflammatory effects, showing potential in reducing inflammation markers in vitro. Its ability to inhibit pro-inflammatory cytokines suggests it may serve as a therapeutic agent in inflammatory diseases .
The biological activity of N-[(2-ethoxyphenyl)methyl]-2H-indazol-6-amine is thought to involve interactions with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and survival.
- Receptor Modulation : It may bind to receptors that regulate cellular growth and apoptosis.
Further studies are necessary to identify the exact molecular pathways affected by this compound .
Table 1: Summary of Biological Activities
| Activity Type | Target Cell Lines | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| Antimicrobial | Various bacteria | Not specified | Disruption of cell wall synthesis |
| Anticancer | K562 | 5.15 | Induction of apoptosis, modulation of Bcl-2 family |
| Anti-inflammatory | In vitro models | Not specified | Inhibition of pro-inflammatory cytokines |
Case Study: Anticancer Evaluation
In a recent study published in 2023, a series of indazole derivatives were synthesized, including N-[(2-ethoxyphenyl)methyl]-2H-indazol-6-amine. The evaluation demonstrated significant antiproliferative activity against various cancer cell lines. The study emphasized the compound's ability to induce apoptosis through the modulation of critical apoptotic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
